Cas no 91-56-5 (Isatin)

Isatin is an organic compound characterized by its high solubility in organic solvents and moderate stability under acidic conditions. Its key advantages lie in its potential applications as a precursor for the synthesis of various heterocyclic compounds, and its use in analytical chemistry due to its distinct spectroscopic properties.
Isatin structure
Isatin structure
Product Name:Isatin
CAS No:91-56-5
MF:C8H5NO2
MW:147.130801916122
MDL:MFCD00005718
CID:34607
PubChem ID:7054
Update Time:2025-10-16

Isatin Chemical and Physical Properties

Names and Identifiers

    • Indoline-2,3-dione
    • IRSOGLADINEMALEATE
    • ISATIN, PHARMACEUTICAL GRADE
    • ISATIN, TECHNICAL GRADE
    • Isatin, synthesis grade
    • Isatin, reagent grade
    • Indole-2,3-dione(Isatin)
    • Isatin
    • 1H-Indole-2,3-dione
    • 2,3-Indolinedione
    • ISATIN(RG)
    • 2,3-dihydro-1H-indol-2,3-dione
    • 2,3-INDOLEDIONE
    • 2,3-KETOINDOLINE
    • 2-methopropan-1-ol
    • indole-2,3-dione
    • Indoquinone
    • ISATIC ANHYDRIDE
    • Isotin
    • 2,3-Dioxo-2,3-dihydroindole
    • 2,3-Diketoindoline
    • 2,3-Dioxoindoline
    • o-Aminobenzoylformic anhydride
    • Isatic acid lactam
    • Isatine
    • Isatinic acid anhydride
    • NSC 9262
    • Pseudoisatin
    • Tribulin
    • 2,3-dihydro-1H-indole-2,3-dione
    • 2,3-dihydroindole-2,3-dione
    • JXDYKVIHCLTXOP-UHFFFAOYSA-N
    • 82X95S7M06
    • Isatin, 98%
    • 11864
    • Indole-2,3-dione (8CI)
    • 2,3-Indolindione
    • MeSH ID: D007510
    • MLSMR
    • MLS001066355
    • 91-56-5
    • SMR000471835
    • Isatin,98%
    • MDL: MFCD00005718
    • Inchi: 1S/C8H5NO2/c10-7-5-3-1-2-4-6(5)9-8(7)11/h1-4H,(H,9,10,11)
    • InChI Key: JXDYKVIHCLTXOP-UHFFFAOYSA-N
    • SMILES: O=C1C(=O)C2C(=CC=CC=2)N1
    • BRN: 0383659

Computed Properties

  • Exact Mass: 147.03200
  • Monoisotopic Mass: 147.032028
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 46.2
  • Surface Charge: 0
  • Tautomer Count: 6

Experimental Properties

  • Color/Form: Orange red single coprime crystal.
  • Density: 1.3067 (rough estimate)
  • Melting Point: 200.0 to 204.0 deg-C
  • Boiling Point: 360.3°C at 760 mmHg
  • Flash Point: 220 ºC
  • Refractive Index: 1.4700 (estimate)
  • PH: 7 (1.9g/l, H2O, 20℃)
  • Solubility: soluble
  • Water Partition Coefficient: Soluble in water (1.9 g/L at 20°C).
  • Stability/Shelf Life: Stable. Incompatible with strong acids.
  • PSA: 46.17000
  • LogP: 0.95940
  • Merck: 5104
  • Decomposition: 194 ºC
  • Solubility: It is easily soluble in hot ethanol, slightly soluble in ether, soluble in hot water, benzene, acetone, and soluble in alkali metal oxyhydroxide.

Isatin Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:2811
  • WGK Germany:1
  • Hazard Category Code: R36/37/38: irritating to eyes, respiratory tract and skin
  • Safety Instruction: S26-S36-S24/25
  • RTECS:NL7873000
  • Hazardous Material Identification: Xi
  • HazardClass:6.1(b)
  • PackingGroup:III
  • TSCA:Yes
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Safety Term:6.1(b)
  • Packing Group:III
  • Risk Phrases:R36/37/38

Isatin Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Isatin Pricemore >>

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Isatin Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: 2857965-23-0 Solvents: Dimethylformamide ;  8 h, rt → 80 °C; 80 °C → rt
1.2 Reagents: Sodium chloride Solvents: Water ;  rt
Reference
Tuning band structures of Hf-PCN-224(M) for β-Carbonyl C(sp3)-H bond activation and difunctionalization: Tandem C(sp3) radical cross-coupling through photoredox
Zhang, Lingjuan; et al, Applied Catalysis, 2023, 321,

Production Method 2

Reaction Conditions
Reference
Contribution of singlet oxygen to the photofading of some dyes
Kuramoto, Nobuhiro; et al, Journal of the Society of Dyers and Colourists, 1982, 98(10), 334-40

Production Method 3

Reaction Conditions
1.1 Reagents: Water Solvents: Methanol ;  2 h, reflux
Reference
Electrochemical Rearrangement of 3-Hydroxyoxindoles into Benzoxazinones
Vayer, Marie ; et al, Organic Letters, 2022, 24(1), 27-32

Production Method 4

Reaction Conditions
1.1 Solvents: Methanol
Reference
A convenient conversion of indoles to 3,3-dibromooxindoles and then to isatins
Parrick, John; et al, Tetrahedron Letters, 1984, 25(29), 3099-100

Production Method 5

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Eosin Solvents: Dimethylformamide ,  Water ;  24 h, rt
Reference
Visible-Light-Initiated Oxidative Coupling of Indole and Active Methylene Compounds Using Eosin Y as a Photocatalyst
Kushwaha, Ambuj Kumar; et al, Synthesis, 2022, 54(22), 5099-5109

Production Method 6

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Cupric acetate ,  Potassium carbonate Solvents: Dimethylformamide ;  rt → 50 °C; 0.5 h, 50 °C
Reference
Copper-catalyzed base-accelerated direct oxidation of C-H bond to synthesize benzils, isatins, and quinoxalines with molecular oxygen as terminal oxidant
Yu, Jing-Wen; et al, Tetrahedron Letters, 2015, 56(12), 1575-1580

Production Method 7

Reaction Conditions
1.1 Reagents: Hexylamine ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Bis(dibenzylideneacetone)palladium ,  Tri-tert-butylphosphonium tetrafluoroborate Solvents: Tetrahydrofuran
1.2 Reagents: Potassium fluoride Solvents: Tetrahydrofuran
1.3 16 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
1.5 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  5 h, rt
Reference
A Palladium-Catalyzed Double Carbonylation Approach to Isatins from 2-Iodoanilines
Laursen, Simon R.; et al, European Journal of Organic Chemistry, 2016, 2016(10), 1881-1885

Production Method 8

Reaction Conditions
1.1 Reagents: Dimethyl sulfoxide ,  Iodine Catalysts: Sodium perchlorate Solvents: Dimethyl sulfoxide ;  2 h, 25 °C
Reference
Electro-organic synthesis of isatins and hydrazones through C-N cross-coupling and C(sp2)-H/C(sp3)-H functionalization
Verma, Neetu; et al, Organic & Biomolecular Chemistry, 2023, 21(33), 6707-6714

Production Method 9

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  50 - 55 °C; 1 h, 55 °C; 55 °C → rt
1.2 Reagents: Water ;  30 min, cooled
Reference
Improvement of synthesis of 3-aminoindolin-2-one
Zheng, Chenglong; et al, Huaxue Tongbao, 2016, 79(5), 463-465

Production Method 10

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  2 h, rt
Reference
A Palladium-Catalyzed Double Carbonylation Approach to Isatins from 2-Iodoanilines
Laursen, Simon R.; et al, European Journal of Organic Chemistry, 2016, 2016(10), 1881-1885

Production Method 11

Reaction Conditions
1.1 Reagents: Water ,  Oxygen Catalysts: Rose Bengal Solvents: Dimethylformamide ;  48 h
Reference
Visible-Light-Mediated Dearomatisation of Indoles and Pyrroles to Pharmaceuticals and Pesticides
Schilling, Waldemar; et al, Chemistry - A European Journal, 2020, 26(2), 390-395

Production Method 12

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 5 - 10 min, 0 °C
1.2 30 min, 0 °C
1.3 Reagents: Water
Reference
Solvent Directed Diastereodivergent Synthesis of Spiro-Oxindoles with Quaternary Carbon Center Forming
Zhang, Yang; et al, European Journal of Organic Chemistry, 2023, 26(38),

Production Method 13

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Potassium dichromate Solvents: Water ;  1.5 h, 40 °C; 1.5 h, 45 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Preparation, photoluminescence, semiconductor properties, and theoretical calculations for a novel zinc zero-dimensional structure complex
Yi, Zhi-Qiang; et al, Journal of Chemical Research, 2019, 43(1-2), 58-62

Production Method 14

Reaction Conditions
1.1 Reagents: Water Solvents: Methanol ,  Water
Reference
Convenient preparation of 3,3-dibromo-1,3-dihydroindol-2-ones and indole-2,3-diones (isatins) from indoles
Parrick, John; et al, Journal of the Chemical Society, 1989, (11), 2009-15

Production Method 15

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Eosin Solvents: Ethanol ,  Water ;  6 h, rt
Reference
Visible-light-absorbing C-N cross-coupling for the synthesis of hydrazones involving C(sp2)-H/C(sp3)-H functionalization
Kushwaha, Ambuj Kumar; et al, Chemical Communications (Cambridge, 2023, 59(27), 4075-4078

Production Method 16

Reaction Conditions
1.1 Reagents: Water ,  Oxygen Catalysts: Rose Bengal Solvents: Dimethylformamide ;  24 h
Reference
Visible-Light-Mediated Dearomatisation of Indoles and Pyrroles to Pharmaceuticals and Pesticides
Schilling, Waldemar; et al, Chemistry - A European Journal, 2020, 26(2), 390-395

Production Method 17

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid ;  4 min, rt
Reference
A facile and environmental friendly method for C=N bond cleavage of imines using p-toluenesulfonic acid in solid state
Imanzadeh, Gholamhassan; et al, Iranian Chemical Communication, 2017, 5(2), 1-11

Production Method 18

Reaction Conditions
1.1 Reagents: Tempo ,  Oxygen Catalysts: Iodobenzene diacetate Solvents: Acetonitrile ;  2 h, rt
Reference
Synthesis of isatin derivatives under metal free conditions using hypervalent iodine
Sai Prathima, Parvathaneni; et al, Tetrahedron Letters, 2015, 56(46), 6385-6388

Production Method 19

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Iron oxide (Fe3O4) (Mn supported) Solvents: Acetonitrile ,  Decane ;  12 h, 3.5 bar, 80 °C
Reference
MnO2@Fe3O4 Magnetic Nanoparticles as Efficient and Recyclable Heterogeneous Catalyst for Benzylic sp3 C-H Oxidation
Pandey, Akanksha M.; et al, Chemistry - An Asian Journal, 2019, 14(19), 3414-3423

Production Method 20

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Iodine Solvents: Dimethyl sulfoxide ;  rt; 22 h, 120 °C
Reference
An efficient route to synthesize isatins by metal-free, iodine-catalyzed sequential C(sp3)-H oxidation and intramolecular C-N bond formation of 2'-aminoacetophenones
Rajeshkumar, Venkatachalam; et al, Organic & Biomolecular Chemistry, 2014, 12(42), 8512-8518

Production Method 21

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Iodine Solvents: Dimethyl sulfoxide ,  Water ;  rt; 15 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium thiosulfate Solvents: Ethyl acetate ,  Water ;  rt
Reference
Direct Amidation of 2'-Aminoacetophenones Using I2-TBHP: A Unimolecular Domino Approach toward Isatin and Iodoisatin
Ilangovan, Andivelu; et al, Journal of Organic Chemistry, 2014, 79(11), 4984-4991

Production Method 22

Reaction Conditions
1.1 Reagents: Water ,  Oxygen Catalysts: Rose Bengal Solvents: Dimethylformamide ;  48 h
Reference
Visible-Light-Mediated Dearomatisation of Indoles and Pyrroles to Pharmaceuticals and Pesticides
Schilling, Waldemar; et al, Chemistry - A European Journal, 2020, 26(2), 390-395

Isatin Raw materials

Isatin Preparation Products

Isatin Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:91-56-5)Isatin, ≥ 98.0%
Order Number:LE17302;LE2888;LE5710501
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:15
Price ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:91-56-5)Isatin
Order Number:A1204332
Stock Status:in Stock
Quantity:5kg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:52
Price ($):219.0
Email:sales@amadischem.com

Isatin Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR
Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:91-56-5)Isatin, ≥ 98.0%
LE17302;LE2888;LE5710501
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry/Inquiry
Email
Amadis Chemical Company Limited
(CAS:91-56-5)Isatin
A1204332
Purity:99%
Quantity:5kg
Price ($):219.0
Email